3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a difluoromethyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the construction of the pyrazolo[3,4-b]pyridine core through cyclization reactions. . The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds as intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of greener and more sustainable synthetic methods is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl group can influence its overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: A related compound used as a key synthetic intermediate.
Cyclopropyl(2-fluoro-3,4-dimethoxyphenyl)methanone: Another compound with similar structural features.
Uniqueness
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of functional groups, which impart distinct chemical properties and potential applications. The presence of both difluoromethyl and cyclopropyl groups makes it particularly interesting for medicinal chemistry and drug development.
Properties
Molecular Formula |
C24H21F2N3O2 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H21F2N3O2/c1-30-19-11-10-15(12-20(19)31-2)18-13-17(23(25)26)21-22(14-8-9-14)28-29(24(21)27-18)16-6-4-3-5-7-16/h3-7,10-14,23H,8-9H2,1-2H3 |
InChI Key |
QGHLGPADRAUSMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=CC=C4)C5CC5)OC |
Origin of Product |
United States |
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